2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one
Description
The compound features a pyridazine core substituted with a 4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl group at the 6-position and a sulfanyl-morpholino ethanone moiety at the 3-position. The sulfanyl linker may enhance solubility or modulate electronic properties, while the morpholine group could improve pharmacokinetic profiles through increased hydrophilicity .
Properties
IUPAC Name |
2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S3/c1-12-17(27-18(19-12)14-3-2-10-25-14)13-4-5-15(21-20-13)26-11-16(23)22-6-8-24-9-7-22/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXJZQJERWVSSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyridazine ring, and finally the attachment of the morpholine ring. Common reagents used in these reactions include thiophene-2-carboxylic acid, 4-methyl-2-aminothiazole, and morpholine. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyridazine rings using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features to 2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one exhibit notable anticancer properties.
Mechanism of Action : The thiazole component is believed to interact with cellular pathways that regulate apoptosis and the cell cycle. Studies have shown that derivatives can inhibit Bcl-2 proteins, which are crucial for cancer cell survival .
Case Studies :
- A study demonstrated that thiazole derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating potent cytotoxicity against various cancer cell lines .
- Another investigation into pyridazinone derivatives revealed promising results in inhibiting tumor growth in xenograft models, suggesting structural modifications could enhance efficacy .
Anti-inflammatory Activity
Compounds similar to this compound have also been studied for their anti-inflammatory effects.
Inhibition of COX Enzymes : Certain derivatives have shown significant inhibition of COX-2, an enzyme implicated in inflammation. For instance, compounds with similar structures demonstrated IC50 values comparable to celecoxib, a well-known anti-inflammatory drug .
Experimental Models : In vivo studies using carrageenan-induced paw edema models indicated that thiazole-containing compounds effectively reduced inflammation, supporting their potential use as anti-inflammatory agents .
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
Substituent Effects : The presence of electron-donating groups (like methyl) on the thiazole ring correlates with increased cytotoxicity against cancer cells. Conversely, electron-withdrawing groups may enhance anti-inflammatory effects.
Modifications : Alterations in the piperazine substituents have shown varying degrees of biological activity. For instance, replacing certain functional groups can lead to improved selectivity and potency against specific cancer types .
Data Tables
Mechanism of Action
The mechanism of action of 2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity. In cancer cells, it may interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Structural Analogues with Morpholino Ethanone Moieties
Compound A : 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethan-1-one ()
- Structure : Benzothiazole replaces the pyridazine-thiazole-thiophene system.
- Properties : Melting point = 206°C; IR peaks for C=O (1647 cm⁻¹), C=N, and C-S bonds.
- Synthesis : High yield (89%) via nucleophilic substitution.
- The higher melting point suggests superior crystallinity .
Compound B : 1-{6-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpyridin-3-yl}ethan-1-one ()
- Structure : Piperazine and fluorophenyl substituents instead of thiophene/thiazole.
- Properties : Commercial availability (3 suppliers) indicates industrial relevance.
- Comparison : The fluorophenyl group may enhance lipophilicity, contrasting with the thiophene’s electron-rich aromaticity. Piperazine could improve solubility, similar to morpholine .
Analogues with Thiophene/Thiazole Heterocycles
Compound C : 1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one ()
- Structure : Dual thiophene groups fused to a benzoimidazo-triazole core.
- Synthesis : Prepared at 40°C via general procedure C.
- Comparison : The absence of morpholine reduces hydrophilicity, but dual thiophenes may enhance π-π stacking interactions. Lower synthesis temperature suggests milder reactivity .
Compound D : 5-Fluoro-3-(3-fluorophenyl)-4H-chromen-4-one derivative ()
- Structure: Contains a morpholinomethyl-thiophene-pyrazolo[3,4-d]pyrimidine system.
- Synthesis : Suzuki coupling with Pd catalysis; melting point = 252–255°C.
- Comparison: The pyrazolo-pyrimidine core offers a planar structure for target binding, while morpholinomethyl-thiophene provides conformational flexibility. Higher melting point indicates thermal stability .
Analogues with Sulfanyl Linkers
Compound E: 2-(1H-Indazol-4-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde ()
- Structure: Thieno-pyrimidine with indazole and morpholine substituents.
- Synthesis : Pd-catalyzed cross-coupling (Suzuki reaction).
- Comparison: The aldehyde group offers a site for further functionalization, unlike the ethanone in the target compound. Thieno-pyrimidine cores are common in kinase inhibitors .
Comparative Data Table
Key Research Findings
- Morpholine’s Role: The morpholino group in the target compound and analogues (e.g., Compounds A, D) enhances solubility and may interact with polar residues in biological targets .
- Sulfanyl Linker : The –S– bridge in the target compound and Compound A likely increases metabolic stability compared to ether or amine linkers .
Biological Activity
The compound 2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one is a complex organic molecule that incorporates several heterocyclic structures, including thiophene, thiazole, and pyridazine. These structural components are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The IUPAC name of the compound indicates its intricate structure, which includes various functional groups that contribute to its biological properties. The presence of the morpholine ring and the sulfanyl group enhances its potential as a therapeutic agent.
| Property | Detail |
|---|---|
| Molecular Formula | C18H20N4OS2 |
| Molecular Weight | 368.50 g/mol |
| IUPAC Name | 2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide |
| CAS Number | 946310-26-5 |
Biological Activity Overview
Research indicates that compounds containing thiophene and thiazole moieties exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds similar to the target have shown significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Studies have indicated that derivatives of thiazole and thiophene can induce apoptosis in cancer cells and inhibit tumor growth.
- Anticonvulsant Effects : Some related compounds have demonstrated efficacy in models of epilepsy, suggesting potential neuroprotective effects.
- Anti-inflammatory Activity : Certain derivatives have been reported to inhibit COX enzymes, indicating potential use in treating inflammatory conditions.
Antimicrobial Activity
A study by Dovepress highlighted the effectiveness of thiophene derivatives against multiple bacterial strains, demonstrating minimum inhibitory concentrations (MIC) that suggest strong antimicrobial potential. For instance, derivatives showed MIC values ranging from 0.5 to 8 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research published in PMC indicated that thiazole-containing compounds exhibit cytotoxicity against various cancer cell lines. For example, one study reported IC50 values lower than 10 µM for several thiazole derivatives against A431 (epidermoid carcinoma) cells . The mechanism involved apoptosis induction through mitochondrial pathways.
Anticonvulsant Effects
In a picrotoxin-induced convulsion model, several thiazole derivatives were tested for anticonvulsant activity. One derivative displayed an effective dose (ED50) of 18.4 mg/kg with a protection index (PI) of 9.2, indicating significant anticonvulsant potential .
Anti-inflammatory Activity
Thiazolidinone derivatives have been shown to inhibit COX enzymes effectively. For instance, compounds with IC50 values around 0.04 μmol exhibited comparable anti-inflammatory effects to standard medications like celecoxib .
Structure-Activity Relationship (SAR)
The biological activity of the compound is largely influenced by its structural components:
- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.
- Morpholine Group : May contribute to solubility and bioavailability.
- Sulfanyl Linkage : Enhances interaction with biological targets due to increased electron density.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Case Study on Anticancer Activity : A series of thiazole derivatives were synthesized and tested against breast cancer cell lines, showing promising results with some compounds achieving IC50 values less than those of established chemotherapeutics .
- Anticonvulsant Screening : In a recent study, various thiazole-based compounds were screened for anticonvulsant properties using animal models, revealing significant protective effects against induced seizures .
Q & A
Q. What are the key steps and optimal conditions for synthesizing 2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Thiazole-Pyridazine Core Formation : React 4-methyl-2-(thiophen-2-yl)-1,3-thiazole with pyridazine derivatives under reflux in ethanol or dimethylformamide (DMF) .
Sulfanyl Group Introduction : Use sulfur-containing reagents (e.g., thiourea) in basic conditions (KOH/NaOH) to attach the sulfanyl moiety .
Morpholine Acetylation : React the intermediate with morpholine-4-carbonyl chloride in anhydrous dichloromethane under nitrogen atmosphere .
- Optimization : Yield and purity depend on solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–80°C for reflux), and catalysts (e.g., triethylamine for acetylation) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of thiophene, thiazole, and pyridazine rings .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How can researchers evaluate the biological activity of this compound in preclinical studies?
- Methodological Answer :
- In Vitro Assays :
- Anticancer : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations .
- Antimicrobial : Test bacterial/fungal inhibition via disk diffusion or microdilution methods .
- Mechanistic Studies : Use Western blotting or ELISA to assess protein targets (e.g., kinases, inflammatory cytokines) .
Advanced Questions
Q. What reaction mechanisms govern the stability of the sulfanyl linker under varying pH conditions?
- Methodological Answer :
- Acidic Conditions : Protonation of the sulfanyl group leads to hydrolysis, forming disulfide by-products. Monitor via TLC and UV-Vis spectroscopy at λ = 260–280 nm .
- Basic Conditions : Nucleophilic attack on the pyridazine ring may occur. Stabilize with buffered solutions (pH 7–8) during biological assays .
- Table : Stability Data (Hypothetical Based on )
| pH | Degradation Rate (%/h) | Major By-Product |
|---|---|---|
| 2 | 12.5 | Disulfide |
| 7 | 1.2 | None |
| 10 | 8.7 | Pyridazine oxide |
Q. How do structural modifications (e.g., thiophene vs. phenyl substituents) impact structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent Screening : Synthesize analogs with varying aryl groups (e.g., 4-fluorophenyl, 3-chlorothiophene) and compare bioactivity .
- Key Findings (Based on ) :
| Substituent | Anticancer IC₅₀ (μM) | LogP |
|---|---|---|
| Thiophen-2-yl | 0.45 | 2.8 |
| 4-Fluorophenyl | 1.20 | 3.1 |
| 3-Chlorothiophene | 0.78 | 3.4 |
- Conclusion : Thiophene derivatives exhibit lower IC₅₀ due to enhanced π-π stacking with target proteins .
Q. How can contradictory data on synthetic yields (e.g., 40% vs. 75%) be resolved?
- Methodological Answer :
- Root Cause Analysis :
Catalyst Efficiency : Palladium catalysts (e.g., Pd/C) vs. homogeneous catalysts (e.g., Pd(PPh₃)₄) impact cross-coupling yields .
Solvent Purity : Trace water in DMF reduces reaction efficiency; use molecular sieves for anhydrous conditions .
- Resolution : Replicate reactions with controlled variables (solvent dryness, catalyst loading) and characterize intermediates via HPLC-MS .
Q. What advanced techniques improve the scalability of its synthesis?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (2 h vs. 12 h) for pyridazine-thiazole coupling, achieving >80% yield .
- Continuous Flow Chemistry : Enhances reproducibility for acetylation steps, minimizing by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
